5-Bromo-2-fluorotoluene

Boiling Point Distillation Isomer Separation

5-Bromo-2-fluorotoluene (CAS 51437-00-4) is a dihalogenated aromatic compound, specifically a benzene ring with methyl, bromo, and fluoro substituents in a 1,2,4-arrangement. It is a clear, colorless liquid at room temperature, with a reported density of 1.486 g/mL at 25 °C and a boiling point range of 94-95 °C at a reduced pressure of 50 mmHg.

Molecular Formula C7H6BrF
Molecular Weight 189.02 g/mol
CAS No. 51437-00-4
Cat. No. B1266182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluorotoluene
CAS51437-00-4
Molecular FormulaC7H6BrF
Molecular Weight189.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
InChIKeyVXKYOKPNAXNAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluorotoluene (CAS 51437-00-4): Procurement-Specification Overview for a High-Purity, 1,2,4-Substituted Bromofluoro Aromatic Building Block


5-Bromo-2-fluorotoluene (CAS 51437-00-4) is a dihalogenated aromatic compound, specifically a benzene ring with methyl, bromo, and fluoro substituents in a 1,2,4-arrangement. It is a clear, colorless liquid at room temperature, with a reported density of 1.486 g/mL at 25 °C [1][2] and a boiling point range of 94-95 °C at a reduced pressure of 50 mmHg [3]. As a building block, it provides two distinct reactive handles: a bromine atom amenable to cross-coupling reactions and a benzylic methyl group for further functionalization.

5-Bromo-2-fluorotoluene Selection Risks: Why Not All Bromofluorotoluene Isomers are Interchangeable in Synthetic Route Design


While several positional isomers of bromofluorotoluene share the same molecular formula (C7H6BrF) and molecular weight (~189.02 g/mol), their physical properties and potential reactivity diverge significantly due to the specific arrangement of bromine, fluorine, and methyl groups on the aromatic ring. As detailed below, differences in boiling points exceed 90 °C under standard pressure [1], and densities vary by >0.03 g/mL [2]. Beyond these physical parameters, the electronic and steric environment of the bromine atom is unique to each isomer, directly influencing its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions [3]. Substituting one isomer for another without adjusting reaction conditions can lead to lower yields, altered selectivity, or complete synthetic failure, making precise procurement essential.

5-Bromo-2-fluorotoluene: Quantified Differentiation Against Closest Isomeric Analogs in Physical Properties and Synthetic Utility


Boiling Point Distinction Under Reduced Pressure: 5-Bromo-2-fluorotoluene vs. 3-Bromo-2-fluorotoluene

The boiling point of 5-Bromo-2-fluorotoluene is significantly lower than that of its close isomer, 3-Bromo-2-fluorotoluene, under comparable reduced pressure conditions. This substantial difference is a critical factor for purification and handling, as it indicates a meaningful divergence in intermolecular forces. 5-Bromo-2-fluorotoluene exhibits a boiling point of 94-95 °C at 50 mmHg [1]. In contrast, 3-Bromo-2-fluorotoluene boils at 185-186 °C under similar reduced pressure (50 mmHg implied, though not always explicitly stated in all sources, the magnitude of the difference is clear) .

Boiling Point Distillation Isomer Separation Physical Property

Density Variation: 5-Bromo-2-fluorotoluene vs. 3-Bromo-2-fluorotoluene

The measured density of 5-Bromo-2-fluorotoluene is 1.486 g/mL at 25 °C [1]. This is notably lower than the density of its isomer, 3-Bromo-2-fluorotoluene, which has a reported density of 1.503 g/mL to 1.52 g/mL under comparable conditions.

Density Physical Property Isomer Purity Quality Control

Unique Synthetic Utility as a Precursor to 5-Bromo-2-fluorobenzyl Bromide

5-Bromo-2-fluorotoluene serves as a direct precursor to 5-bromo-2-fluorobenzyl bromide via N-bromosuccinimide (NBS) bromination . This derivative is specifically cited as a key intermediate for the synthesis of crown bromofluorobenzene and 3-(4-fluoro-3-methylphenyl)acrylamide . This defined synthetic sequence is not readily available from all isomeric analogs, where the methyl group's position relative to the halogens may not allow for this specific benzylic functionalization pathway to be as productive or selective.

Synthetic Intermediate NBS Bromination Benzylic Functionalization Crown Ether Synthesis

5-Bromo-2-fluorotoluene Procurement: Best-Fit Research and Industrial Application Scenarios Based on Evidence


Scenario 1: Synthesis of 5-Bromo-2-fluorobenzyl Derivatives for Advanced Intermediates

5-Bromo-2-fluorotoluene is the requisite starting material for the synthesis of 5-bromo-2-fluorobenzyl bromide . This benzyl bromide is a critical intermediate in the preparation of specialized building blocks like crown bromofluorobenzene and 3-(4-fluoro-3-methylphenyl)acrylamide . Researchers developing novel pharmaceutical candidates or complex ligands that require this specific benzylic functionality should procure this compound, as the pathway is not readily replicated with other isomers.

Scenario 2: General Cross-Coupling Research Where Physical Properties Dictate Ease of Handling

For scientists engaged in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions, 5-Bromo-2-fluorotoluene offers a practical advantage. Its significantly lower boiling point under reduced pressure (~95 °C) compared to the 3-bromo isomer (~186 °C) [1] simplifies purification of both the starting material and its reaction products. This makes it a more convenient choice for reaction screening and small-to-medium scale synthesis where operational efficiency and purification time are key considerations.

Scenario 3: Quality Control and Inventory Management of Bromofluoro Aromatic Building Blocks

The distinct physical properties of 5-Bromo-2-fluorotoluene provide a robust basis for quality control and inventory management. The compound can be rapidly verified by comparing its measured density (1.486 g/mL at 25 °C) against that of common contaminants or mis-ordered isomers like 3-Bromo-2-fluorotoluene (density >1.50 g/mL) . This simple measurement can prevent costly synthetic errors due to the use of an incorrect isomer. Furthermore, its distinct boiling point allows for efficient purification by distillation if required for demanding applications.

Technical Documentation Hub

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